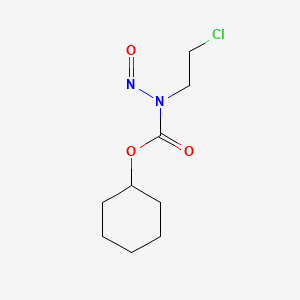
Carbamic acid, (2-chloroethyl)nitroso-, cyclohexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2-chloroethyl)nitroso-, cyclohexyl ester is a chemical compound with the molecular formula C_8H_14ClN_2O_3. This compound is known for its unique structure, which includes a nitroso group, a chloroethyl group, and a cyclohexyl ester. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-chloroethyl)nitroso-, cyclohexyl ester typically involves the reaction of cyclohexyl isocyanate with 2-chloroethyl nitrite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Cyclohexyl isocyanate} + \text{2-chloroethyl nitrite} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-chloroethyl)nitroso-, cyclohexyl ester undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).
Substitution: Nucleophiles such as sodium azide (NaN_3) and potassium cyanide (KCN) are commonly used.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, (2-chloroethyl)nitroso-, cyclohexyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, including its use as a prodrug for targeted drug delivery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (2-chloroethyl)nitroso-, cyclohexyl ester involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of their structure and function. This interaction can result in various biological effects, including enzyme inhibition and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (2-chloroethyl)nitroso-, methyl ester
- Carbamic acid, (2-chloroethyl)nitroso-, ethyl ester
- Carbamic acid, (2-chloroethyl)nitroso-, propyl ester
Uniqueness
Carbamic acid, (2-chloroethyl)nitroso-, cyclohexyl ester is unique due to its cyclohexyl ester group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
80639-81-2 |
|---|---|
Molecular Formula |
C9H15ClN2O3 |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
cyclohexyl N-(2-chloroethyl)-N-nitrosocarbamate |
InChI |
InChI=1S/C9H15ClN2O3/c10-6-7-12(11-14)9(13)15-8-4-2-1-3-5-8/h8H,1-7H2 |
InChI Key |
HFVIUKSJYCGXRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















